Bgj-398;nvp-bgj398
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Overview
Description
Infigratinib is a fibroblast growth factor receptor-specific tyrosine kinase inhibitor. It is primarily used for the treatment of cholangiocarcinoma, a type of bile duct cancer, and is being investigated for other conditions such as urothelial carcinoma and achondroplasia . Infigratinib targets fibroblast growth factor receptors 1, 2, and 3, which play a role in cell proliferation, differentiation, and angiogenesis .
Preparation Methods
Infigratinib is synthesized through a series of chemical reactions involving various reagents and conditionsThe process includes steps such as N-dealkylation, N-demethylation, O-demethylation, hydroxylation, and dechlorination . Industrial production methods involve optimizing these reactions for large-scale manufacturing, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Infigratinib undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions include various metabolites that are analyzed using techniques like liquid chromatography and mass spectrometry .
Scientific Research Applications
Infigratinib has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of tyrosine kinases and the role of fibroblast growth factor receptors in various biochemical pathways.
Biology: Infigratinib is used to investigate cell signaling pathways and the effects of tyrosine kinase inhibition on cell proliferation and differentiation.
Medicine: It is primarily used in the treatment of cholangiocarcinoma and is being investigated for other cancers and genetic conditions like achondroplasia
Mechanism of Action
Infigratinib exerts its effects by inhibiting fibroblast growth factor receptors 1, 2, and 3. These receptors are involved in cell proliferation, differentiation, and angiogenesis. By inhibiting these receptors, infigratinib suppresses tumor growth and proliferation . The molecular targets include the ATP-binding sites of the fibroblast growth factor receptors, which are crucial for their kinase activity .
Comparison with Similar Compounds
Infigratinib is similar to other fibroblast growth factor receptor inhibitors such as pemigatinib and futibatinib. it has unique properties that make it distinct:
Pemigatinib: Also an FGFR inhibitor, used for similar indications but with different pharmacokinetic properties.
Futibatinib: Another FGFR inhibitor with a different binding affinity and clinical profile.
Infigratinib’s specificity for fibroblast growth factor receptors 1, 2, and 3, along with its clinical efficacy in treating cholangiocarcinoma, sets it apart from other similar compounds .
Properties
Molecular Formula |
C26H31Cl2N7O3 |
---|---|
Molecular Weight |
560.5 g/mol |
IUPAC Name |
1-(2,6-dichloro-3,5-dimethoxyphenyl)-3-[6-[4-(4-ethylpiperazin-1-yl)anilino]pyrimidin-4-yl]-1-methylurea |
InChI |
InChI=1S/C26H31Cl2N7O3/c1-5-34-10-12-35(13-11-34)18-8-6-17(7-9-18)31-21-15-22(30-16-29-21)32-26(36)33(2)25-23(27)19(37-3)14-20(38-4)24(25)28/h6-9,14-16H,5,10-13H2,1-4H3,(H2,29,30,31,32,36) |
InChI Key |
KALOVIRFCJVVNY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)NC(=O)N(C)C4=C(C(=CC(=C4Cl)OC)OC)Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.